

(-)-Isoledene: A Sesquiterpene with Promising Pharmacological Potential in Plant Essential Oils

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Compound of Interest

Compound Name: (-)-Isoledene

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isoledene, a tricyclic sesquiterpene hydrocarbon, is a notable constituent of various plant essential oils, contributing to their characteristic aroma and, more importantly, their diverse biological activities. This technical guide provides a comprehensive overview of **(-)-Isoledene**, focusing on its chemical properties, natural occurrence, and its significant role in the pharmacological effects of essential oils. We delve into its demonstrated anti-inflammatory, antibacterial, and anticancer properties, elucidating the underlying molecular mechanisms. This document aims to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Introduction

Essential oils, the volatile aromatic compounds extracted from plants, have been utilized for centuries in traditional medicine, perfumery, and food preservation. Their therapeutic properties are attributed to a complex mixture of secondary metabolites, among which sesquiterpenes play a crucial role. **(-)-Isoledene** (CAS Number: 95910-36-4, Molecular Formula: $C_{15}H_{24}$, Molecular Weight: 204.35 g/mol) is a sesquiterpene that has garnered increasing scientific interest due to its significant presence in numerous medicinally important plants and its promising spectrum of biological activities.^{[1][2][3]} This guide synthesizes the current

knowledge on **(-)-Isoledene**, with a focus on its quantitative distribution in plant essential oils and its pharmacological mechanisms of action.

Chemical and Physical Properties

(-)-Isoledene is characterized by its unique tricyclic structure. Its physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1][2]
CAS Number	95910-36-4	[1][2]
Boiling Point	95 °C at 5 mmHg	[1]
Density	0.902 g/mL at 20 °C	[1]
Optical Activity	[α] _{20/D} -50.5±1°, neat	[1]
Refractive Index	n _{20/D} 1.493	[1]
Storage Temperature	2-8°C	[1]

Occurrence and Quantitative Analysis in Plant Essential Oils

(-)-Isoledene is a widespread component of essential oils from various plant families. Its concentration can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of **(-)-Isoledene** in essential oil samples. The table below presents a summary of the quantitative data available in the literature.

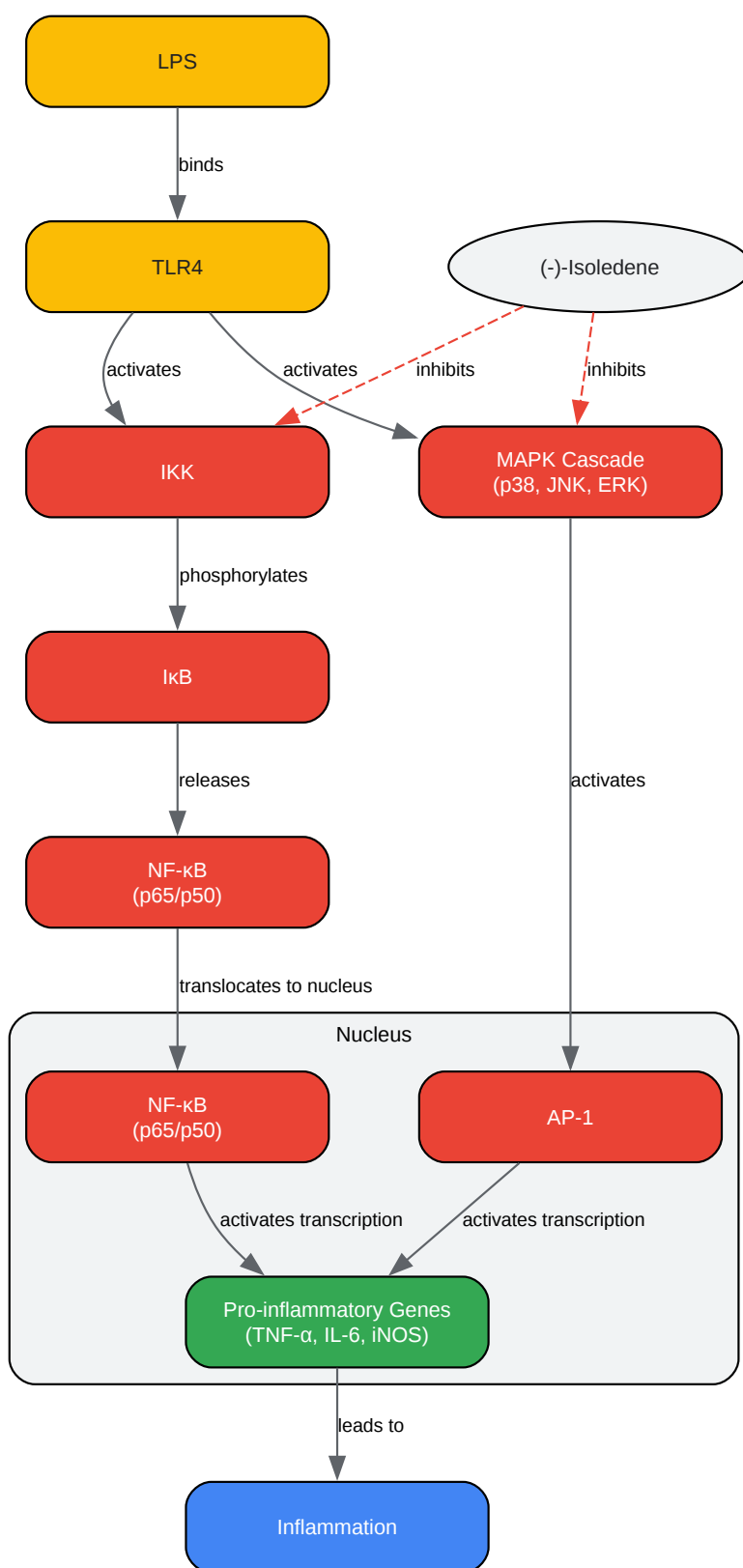
Plant Species	Plant Part	Percentage of (-)-Isoledene (%)	Reference(s)
Melaleuca alternifolia	Leaves	0.1 - 0.23	[1][2]
Salvia officinalis	Leaves	0.61	[4]
Eugenia uniflora	Leaves	0.1	[5]
Mesua ferrea	Oleo-gum resin	82 (in Isoledene-rich fraction)	[6]
Zingiber officinale	Rhizome	Not explicitly quantified	[7]
Pinus species	Needles	Not explicitly quantified	
Nyctanthes arbor-tristis	Flowers	0.11	[8]

Biological Activities and Mechanisms of Action

(-)-Isoledene has been reported to possess a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[9]

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of pure **(-)-Isoledene** are limited, the activity of essential oils containing this compound and related terpenoids suggests a multifactorial action. This likely involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).



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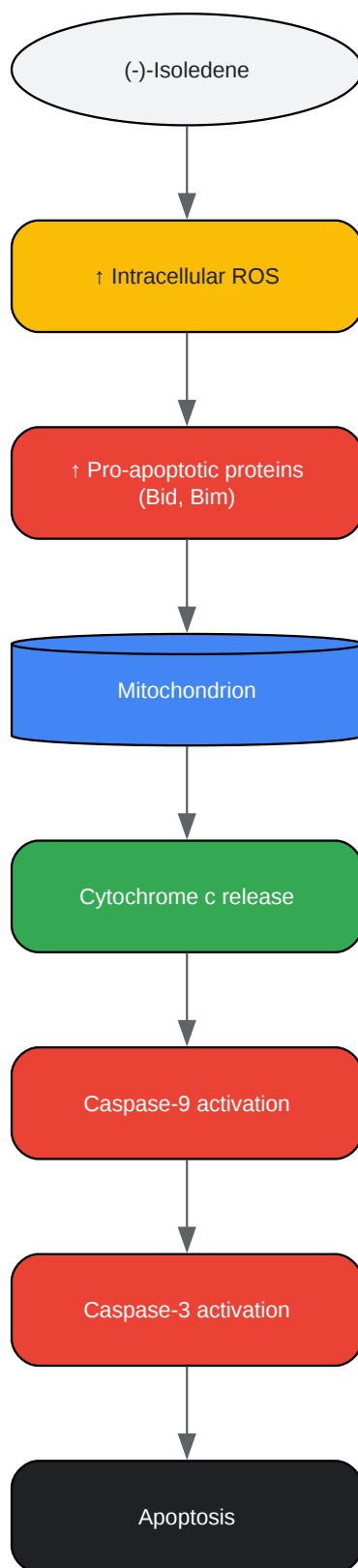
Caption: Hypothetical anti-inflammatory signaling pathway of **(-)-Isoledene**.

Antibacterial Activity

(-)-Isoledene has demonstrated antibacterial properties against various pathogens.[9] The lipophilic nature of sesquiterpenes allows them to partition into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular components and ultimately cell death.

Anticancer Activity: Induction of Apoptosis

One of the most significant biological activities of **(-)-Isoledene** is its ability to induce apoptosis in cancer cells.[6] Studies have shown that it can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bid and Bim. These proteins promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis.



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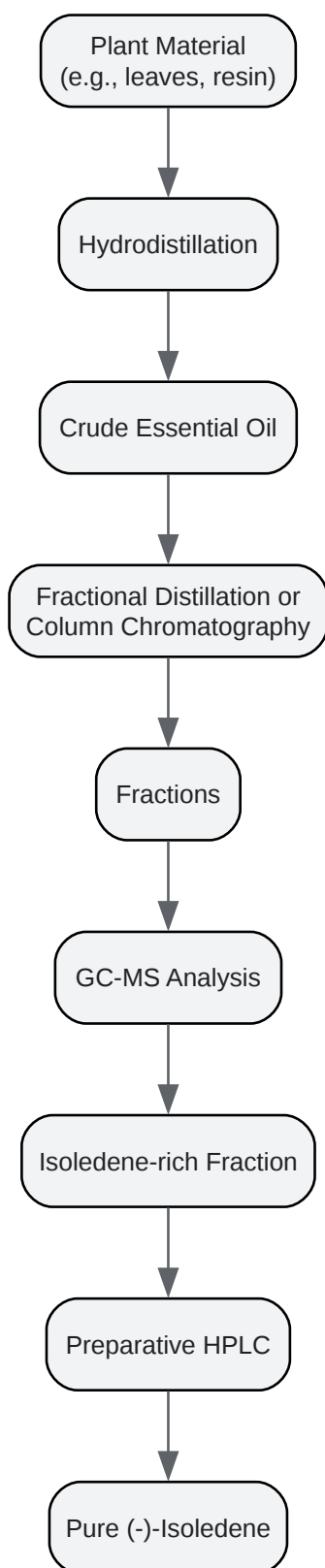
Caption: ROS-mediated mitochondrial apoptosis pathway induced by **(-)-Isoledene**.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **(-)-Isoledene**.

Isolation of **(-)-Isoledene** from Plant Material

A general workflow for the isolation of **(-)-Isoledene** from essential oils is depicted below.



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Caption: General experimental workflow for the isolation of **(-)-Isoledene**.

Protocol:

- **Extraction:** The essential oil is typically obtained from the plant material (e.g., leaves, flowers, resin) by hydrodistillation or steam distillation for several hours.
- **Fractionation:** The crude essential oil is then subjected to fractional distillation under reduced pressure or column chromatography on silica gel to separate the components based on their boiling points or polarity.
- **Identification:** Fractions are analyzed by GC-MS to identify those rich in **(-)-Isoledene** based on its characteristic retention time and mass spectrum.
- **Purification:** The **(-)-Isoledene**-rich fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer. **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness) is commonly used.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). **Injector Temperature:** Typically set around 250°C. **Oven Temperature Program:**

- **Initial temperature:** 50-60°C, hold for 2-3 minutes.
- **Ramp:** Increase to 250-300°C at a rate of 5-10°C/min.
- **Final hold:** 5-10 minutes. **Mass Spectrometer:**
- **Ionization mode:** Electron Impact (EI) at 70 eV.
- **Mass range:** m/z 40-500. **Identification:** The identification of **(-)-Isoledene** is based on the comparison of its retention index and mass spectrum with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of **(-)-Isoledene** against bacterial strains.

Procedure:

- Prepare a stock solution of **(-)-Isoledene** in a suitable solvent (e.g., DMSO) and then dilute it in a broth medium (e.g., Mueller-Hinton Broth) to create a series of two-fold dilutions in a 96-well microtiter plate.
- Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
- Include a positive control (broth with bacteria, no **(-)-Isoledene**) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of **(-)-Isoledene** that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of **(-)-Isoledene** to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **(-)-Isoledene** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
- Collect the cell culture supernatant.
- Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is read at approximately 540 nm.

- A decrease in nitrite concentration in the presence of **(-)-Isoledene** indicates its inhibitory effect on NO production.
- Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.

Conclusion and Future Perspectives

(-)-Isoledene stands out as a promising bioactive compound with a multifaceted pharmacological profile. Its presence in a variety of plant essential oils underscores the therapeutic potential of these natural products. The elucidated mechanisms of action, particularly the induction of apoptosis in cancer cells, pave the way for further investigation into its potential as a lead compound in drug discovery. Future research should focus on a more comprehensive quantitative analysis of **(-)-Isoledene** across a wider range of plant species, detailed in vivo studies to validate its efficacy and safety, and further exploration of its molecular targets to fully unravel its therapeutic potential. The information compiled in this guide provides a solid foundation for such future endeavors.

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